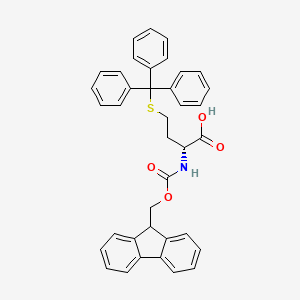![molecular formula C14H13N5O3 B2606549 3-cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide CAS No. 2034357-47-4](/img/structure/B2606549.png)
3-cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide is an organic compound that features a benzamide core linked to a triazine moiety through a cyano group
Mécanisme D'action
Target of Action
The primary target of 3-cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide Similar compounds are known to target carboxylic acids, particularly for amide synthesis .
Mode of Action
The This compound interacts with its targets through a typical mechanism to form carboxylic acid derivatives . First, the carboxylic acid reacts with the compound to form the active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The biochemical pathways affected by This compound are primarily those involving the formation of carboxylic acid derivatives, such as amides, esters, and anhydrides . The compound acts as a condensing agent, facilitating the condensation of carboxylic acids and amines to form corresponding amides .
Pharmacokinetics
The ADME properties of This compound Similar compounds are known to be highly reactive, suggesting that they may be rapidly metabolized in the body .
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the formation of carboxylic acid derivatives. These derivatives can play various roles in biological systems, depending on the specific derivative formed .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . For instance, the reactions involving this compound proceed under atmospheric conditions without the need for drying of the solvent . Moreover, the co-product arising from the compound after condensation is highly water-soluble and can be readily removed from the main reaction product .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with a suitable benzamide derivative. One common method involves the use of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) as a starting material, which reacts with N-methylmorpholine (NMM) to form the intermediate 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) . This intermediate can then be reacted with a benzamide derivative under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The triazine moiety can participate in nucleophilic substitution reactions.
Amidation Reactions: The benzamide core can form amides with carboxylic acids using coupling agents like DMTMM.
Common Reagents and Conditions
Major Products
Amides: Formed from the reaction with carboxylic acids.
Esters: Formed from the reaction with alcohols.
Applications De Recherche Scientifique
3-cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide has several applications in scientific research:
Organic Synthesis: Used as a coupling reagent in peptide synthesis.
Medicinal Chemistry:
Material Science: Used in the synthesis of advanced materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT): A precursor used in the synthesis of DMTMM.
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM): A commonly used coupling reagent.
Uniqueness
3-cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide is unique due to its ability to form stable amide bonds under mild conditions, making it valuable in peptide synthesis and other applications requiring stable amide linkages .
Propriétés
IUPAC Name |
3-cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-21-13-17-11(18-14(19-13)22-2)8-16-12(20)10-5-3-4-9(6-10)7-15/h3-6H,8H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOZZRUNQXSQGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=CC=CC(=C2)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-(3-methanesulfonylbenzamido)-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2606466.png)
![(2E)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2606467.png)
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2606468.png)
![Tert-butyl 7-[(2-chloroacetyl)amino]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B2606469.png)
![4-[1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2606470.png)

![methyl 4-(2-(3-ethyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2606475.png)

![N-(2-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2606477.png)
![N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-4-METHYLBENZAMIDE HYDROCHLORIDE](/img/structure/B2606478.png)
![3-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzoic acid](/img/structure/B2606482.png)
![7-(4-methylphenyl)-3-[(2-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2606483.png)

![3-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B2606485.png)
